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N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinone core, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the pyridazinone core.
Reduction: This can lead to the formation of different derivatives with altered biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, potentially enhancing the compound’s biological activity.
Scientific Research Applications
Synthetic Routes
- Step 1: Formation of the pyridazinone core.
- Step 2: Introduction of the 4-fluorophenyl group.
- Step 3: Attachment of the 2-chlorobenzyl moiety.
Scientific Research Applications
N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several notable applications in scientific research:
Medicinal Chemistry
The compound has shown promise in drug development due to its potential therapeutic applications. Its unique structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), as well as moderate efficacy against Gram-negative bacteria like Escherichia coli and yeast species like Candida albicans.
Table 1: Antimicrobial Efficacy of Similar Compounds
Compound | Target Pathogen | Efficacy Level |
---|---|---|
N-(4-fluorophenyl) chloroacetamide | Staphylococcus aureus | High |
N-(3-bromophenyl) chloroacetamide | E. coli | Moderate |
N-(2-chlorobenzyl) chloroacetamide | Candida albicans | Moderate |
This variation in activity is attributed to structural differences, particularly the positioning of substituents on the phenyl rings, which influences their interaction with microbial targets.
Biological Mechanism of Action
The mechanism of action involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may stem from disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
Case Studies
- Antimicrobial Screening : A study screened various N-substituted phenyl-2-chloroacetamides for antimicrobial activity, revealing that this compound exhibited higher efficacy against resistant strains compared to traditional antibiotics.
- Pharmacological Investigation : Another study explored the analgesic and anti-inflammatory properties of pyridazinone derivatives, including this compound, demonstrating significant pain relief in animal models .
Industrial Applications
Beyond medicinal chemistry, this compound is utilized in the production of materials with specific properties such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance material performance in various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- N-(2-chlorophenyl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- N-(2-chlorophenyl)-2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Uniqueness
Compared to similar compounds, N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. The fluorine atom’s electronegativity can enhance the compound’s ability to interact with biological targets, potentially making it more effective in its applications.
Biological Activity
N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the compound's structure, synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H19ClFN3O2, with a molecular weight of 399.8 g/mol. The compound features a pyridazinone core, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting with the preparation of the pyridazinone core followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. Common reagents include chlorinating and fluorinating agents, alongside various catalysts to facilitate the formation of the desired product.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can induce cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the modulation of apoptotic pathways, where an increase in the Bax/Bcl-2 ratio and activation of caspase pathways are observed, leading to apoptosis in cancer cells .
Table 1: Anticancer Activity Data
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 modulation |
4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The exact mechanism remains under investigation but may involve inhibition of bacterial enzyme activity or disruption of membrane integrity .
Table 2: Antimicrobial Activity Overview
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate |
Bacillus subtilis | Strong |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. This interaction can modulate various biological effects such as apoptosis in cancer cells or inhibition of bacterial growth.
Case Studies
- Anticancer Screening : In a study evaluating multiple derivatives, it was found that modifications to the pyridazinone core significantly enhanced anticancer activity against MCF-7 cells. The most potent derivative exhibited an IC50 value as low as 2.32 µg/mL, indicating strong cytotoxicity compared to standard chemotherapeutics .
- Antimicrobial Testing : A series of synthesized compounds were tested against Bacillus subtilis, showing varying degrees of antibacterial effects. Compounds with a similar structural framework demonstrated enhanced binding affinity to bacterial enzymes, suggesting potential as lead compounds for antibiotic development .
Properties
Molecular Formula |
C18H13ClFN3O2 |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C18H13ClFN3O2/c19-14-3-1-2-4-16(14)21-17(24)11-23-18(25)10-9-15(22-23)12-5-7-13(20)8-6-12/h1-10H,11H2,(H,21,24) |
InChI Key |
FJCAHONCBUSROJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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